REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[C:12]([CH:13]([CH3:15])[CH3:14])=[CH:11][C:7]2[O:8][CH2:9][O:10][C:6]=2[CH:5]=1)#N.[OH2:16].[OH-:17].[Na+]>C(O)C>[CH:13]([C:12]1[C:4]([CH2:3][C:1]([OH:17])=[O:16])=[CH:5][C:6]2[O:10][CH2:9][O:8][C:7]=2[CH:11]=1)([CH3:15])[CH3:14] |f:2.3|
|
Name
|
|
Quantity
|
6.22 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC1=CC2=C(OCO2)C=C1C(C)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
12.24 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The obtained mixture was stirred for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 100° C
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
followed by the addition of water
|
Type
|
WASH
|
Details
|
The obtained mixture was washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated aqueous solution of common salt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C(=CC2=C(OCO2)C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.31 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |